![molecular formula C19H23NS B14221667 2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine CAS No. 830320-17-7](/img/structure/B14221667.png)
2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a phenylsulfanyl group and an octenyl chain. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine typically involves the following steps:
Formation of the Octenyl Chain: The octenyl chain can be synthesized through various methods, including the Wittig reaction or the use of Grignard reagents.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with an appropriate electrophile.
Coupling with Pyridine: The final step involves coupling the synthesized octenyl chain with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the octenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Phenylsulfanyl)ethyl]pyridine: Similar structure but with a shorter alkyl chain.
2-[2-(Phenylsulfanyl)hex-1-en-1-yl]pyridine: Similar structure but with a different alkyl chain length.
2-[2-(Phenylsulfanyl)but-1-en-1-yl]pyridine: Another variant with a different alkyl chain length.
Uniqueness
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]pyridine is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfanyl group and the octenyl chain provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
830320-17-7 |
|---|---|
Molecular Formula |
C19H23NS |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-(2-phenylsulfanyloct-1-enyl)pyridine |
InChI |
InChI=1S/C19H23NS/c1-2-3-4-6-14-19(16-17-11-9-10-15-20-17)21-18-12-7-5-8-13-18/h5,7-13,15-16H,2-4,6,14H2,1H3 |
InChI Key |
BURLGZPDMDSJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=N1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
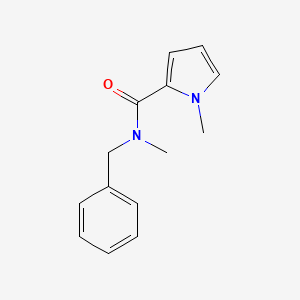
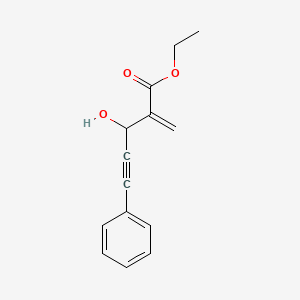

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)

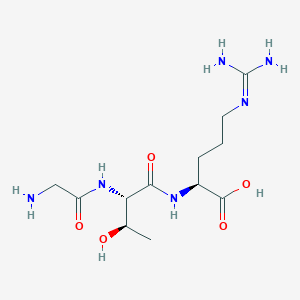


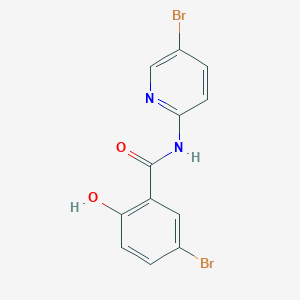
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
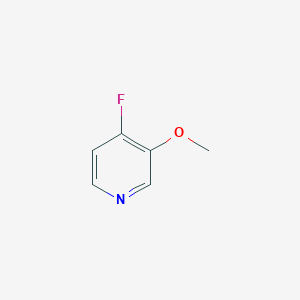
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
